Carbocisteine; lysine

Mucus rheology Mucociliary clearance Chronic bronchitis

Standard carbocisteine suffers from low solubility and requires multiple daily doses. Carbocisteine lysine salt (CAS 49673-81-6) is a salified mucoactive agent with superior aqueous solubility and oral bioavailability. - **Bioavailability:** Enables once-daily 2.7 g adult dose vs. multiple daily doses of standard carbocisteine. - **Sustained effect:** Post-dosing 'carry-over' effect on mucus rheology persists ≥8 days after a 4-day course (Braga et al., 1990). - **Anti-inflammatory:** Reduces exhaled 8-isoprostane by ~59% & IL-6 by ~38% in COPD patients (Carpagnano et al.). - **Formulation flexibility:** Bioequivalent powder (1.35 g) & syrup (90 mg/mL) available.

Molecular Formula C11H23N3O6S
Molecular Weight 325.38 g/mol
Cat. No. B12496349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocisteine; lysine
Molecular FormulaC11H23N3O6S
Molecular Weight325.38 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)
InChIKeySAGXGPWVLUSDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbocisteine Lysine Salt: Overview


Carbocisteine lysine (S-carboxymethyl-L-cysteine L-lysine monohydrate salt; CAS: 49673-81-6) is a mucoactive agent formed by the salification of carbocisteine with L-lysine [1]. This salt formulation demonstrates increased water solubility and bioavailability relative to the parent carbocisteine molecule, enabling once-daily dosing in adults [1]. The lysine salt is cleaved in the gastrointestinal tract post-absorption to yield the active moiety, S-carboxymethylcysteine (S-CMC), which exerts mucoregulatory effects by normalizing the sialomucin-to-fucomucin ratio in airway mucus, thereby restoring physiological viscosity and mucociliary clearance [2].

Carbocisteine Lysine Salt: Unique Advantages


Direct substitution of carbocisteine lysine salt with simple carbocisteine, or with other mucolytics such as ambroxol hydrochloride, N-acetylcysteine (NAC), or erdosteine, is not pharmacologically or therapeutically equivalent. The lysine salt confers significantly higher aqueous solubility and oral bioavailability, enabling a once-daily 2.7 g adult dose compared to the multiple daily doses required for standard carbocisteine [1]. Crucially, carbocisteine lysine salt has demonstrated a unique post-dosing 'carry-over' effect on mucus rheology, with improvements in viscosity and mucociliary transport persisting for at least 8 days after cessation of a 4-day course, a property not described for simple carbocisteine or other mucolytics [2]. Furthermore, in a head-to-head study, carbocisteine lysine salt (SCMC-Lys) achieved broader pulmonary function improvements (paCO2, paO2, Hb O2 saturation, Shwachmann index) than ambroxol hydrochloride in cystic fibrosis patients [3].

Carbocisteine Lysine Salt: Comparative Evidence


Mucus Viscosity and Mucociliary Clearance Improvement

In a clinical study of 24 chronic bronchitis patients, a 4-day course of carbocisteine-lysine at a single daily oral dose of 2.7 g produced immediate and sustained improvements in mucus viscosity and mucociliary transport, with effects persisting 8 days post-treatment (the 'post-mucoactive effect') [1]. The elasticity parameter was not significantly altered, indicating a specific effect on viscous properties rather than a generalized disruption of mucus structure [1].

Mucus rheology Mucociliary clearance Chronic bronchitis

Anti-Inflammatory & Antioxidant Effects in COPD

In a 6-month study of 30 mild acute COPD patients, treatment with carbocisteine lysine salt monohydrate (SCMC-Lys) significantly reduced exhaled breath condensate (EBC) concentrations of the oxidative stress marker 8-isoprostane and the pro-inflammatory cytokine interleukin-6 (IL-6) [1]. These reductions were measured against the patients' own acute exacerbation state.

COPD Airway inflammation Oxidative stress

Pulmonary Function vs. Ambroxol in Cystic Fibrosis

A single-blind, randomized, 80-day study in 26 cystic fibrosis patients directly compared carbocisteine lysine salt monohydrate (SCMC-Lys) with ambroxol hydrochloride (ABX) [1]. SCMC-Lys demonstrated broader improvements in pulmonary gas exchange and clinical status.

Cystic fibrosis Mucolytic therapy Pulmonary function

COPD Exacerbation Frequency Reduction

An observational study (CAPRI study) in 85 COPD patients demonstrated that the addition of carbocisteine lysine salt 2.7 g daily for 12 months significantly reduced the annual exacerbation rate compared to the previous year [1].

COPD Exacerbation prevention Long-term therapy

Bioequivalent Powder and Syrup Formulations

A Phase I crossover bioequivalence study in healthy volunteers (N=30) confirmed that the 1.35 g powder for oral solution formulation of carbocisteine L-lysine salt monohydrate is bioequivalent to the established 90 mg/mL syrup formulation (Fluifort®) based on Cmax and AUC0-t of carbocisteine [1].

Pharmacokinetics Bioequivalence Formulation

Carbocisteine Lysine Salt: Application Scenarios


COPD Exacerbation Prevention

The evidence from the CAPRI study demonstrates that a once-daily 2.7 g dose of carbocisteine lysine salt significantly reduces the median annual exacerbation rate from 2 to 1 per patient (p < 0.001) [1]. This scenario is therefore a high-priority application for procurement in respiratory care programs aimed at reducing hospitalization and healthcare costs associated with COPD. The convenient once-daily dosing, enabled by the lysine salt's enhanced bioavailability, further supports long-term patient adherence in this chronic setting [2].

Sustained Mucus Clearance Effect

For patients with chronic bronchitis or other conditions characterized by viscous, difficult-to-clear mucus, carbocisteine lysine salt offers a unique therapeutic advantage: a 'post-mucoactive' carry-over effect. The 1990 Braga et al. study showed that a short 4-day course of 2.7 g/day reduces mucus viscosity by up to 67% and increases mucociliary transport by up to 41%, with these effects persisting for at least 8 days after stopping treatment [3]. This property supports intermittent dosing strategies that may minimize total drug exposure while maintaining clinical benefit, a key differentiator from other mucolytics without this sustained effect.

Anti-Inflammatory & Antioxidant Adjunct in COPD

Beyond mucolysis, carbocisteine lysine salt has direct, quantifiable anti-inflammatory and antioxidant effects in the airways. As shown by Carpagnano et al., 6 months of treatment reduces exhaled 8-isoprostane (oxidative stress marker) by approximately 59% and exhaled IL-6 (pro-inflammatory cytokine) by approximately 38% in COPD patients (p < 0.0001) [4]. This dual-action profile positions the compound as an adjunctive therapy targeting both mucus clearance and the underlying inflammatory pathophysiology of COPD, differentiating it from purely mucolytic agents.

Bioequivalent Powder and Syrup Options

Procurement and clinical use are supported by confirmed bioequivalence between the 1.35 g powder for oral solution and the 90 mg/mL syrup formulation [5]. This allows healthcare providers and compounding pharmacies to select the most appropriate format based on patient needs (e.g., ease of swallowing, portability, dosing accuracy) without compromising pharmacokinetic performance. The availability of a bioequivalent powder also simplifies storage and transport compared to liquid formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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